molecular formula C20H18Cl2FN3OS B2779305 2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-6-fluorobenzamide hydrochloride CAS No. 1217115-29-1

2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-6-fluorobenzamide hydrochloride

Cat. No. B2779305
CAS RN: 1217115-29-1
M. Wt: 438.34
InChI Key: SCFKFAYAMCYXJZ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-6-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H18Cl2FN3OS and its molecular weight is 438.34. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-6-fluorobenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-6-fluorobenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound and its analogs have been the subject of extensive research, focusing on their synthesis and characterization. For instance, studies have detailed the synthesis of various benzamide analogs, including those incorporating the dihydroisoquinolinyl moiety, and evaluated their chemical properties and potential biological activities. These synthetic efforts are crucial for developing novel compounds with enhanced therapeutic or diagnostic utility. Notably, research has developed practical and scalable synthetic routes for similar compounds, highlighting the importance of efficient synthesis in pharmaceutical development (Yoshida et al., 2014).

Biological Activity and Therapeutic Applications

The compound's analogs have shown promise in various therapeutic applications, including as inhibitors of specific cellular pathways and in imaging solid tumors with positron emission tomography (PET). For example, benzamide analogs with fluorine-containing moieties have been evaluated as ligands for PET imaging of sigma-2 receptors in solid tumors, demonstrating high tumor uptake and potential for imaging tumor receptor status (Tu et al., 2007). Additionally, similar compounds have been investigated for their antimicrobial activity, showing potential as novel agents against various pathogens (Ansari & Khan, 2017).

Photophysical Properties

Research into the photophysical properties of dihydroquinazolinone derivatives, which share structural similarities with the compound , has provided insights into their potential applications in fluorescence-based studies. These compounds exhibit significant changes in photophysical properties depending on solvent polarity, indicating their use in studying biological systems and developing sensitive, selective fluorescence probes (Pannipara et al., 2017).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of compounds similar to "2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-6-fluorobenzamide hydrochloride" is crucial for their development as therapeutic agents. Studies have identified the metabolites of such compounds in human urine, plasma, and feces, providing valuable information on their biotransformation and the role of transporter-mediated renal and hepatic excretion. This research is essential for predicting drug interactions, toxicity, and efficacy (Umehara et al., 2009).

properties

IUPAC Name

2-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-6-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3OS.ClH/c21-16-6-3-7-17(22)18(16)19(26)24-20-23-15(12-27-20)11-25-9-8-13-4-1-2-5-14(13)10-25;/h1-7,12H,8-11H2,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFKFAYAMCYXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=C(C=CC=C4Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-6-fluorobenzamide hydrochloride

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